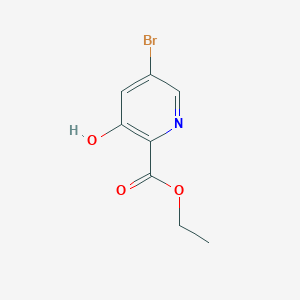

Ethyl 5-bromo-3-hydroxypicolinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-bromo-3-hydroxypicolinate is a chemical compound with the molecular formula C8H8BrNO3 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of this compound involves a reaction with thionyl chloride at 80°C for 24 hours . The mixture is cooled with ice during the process .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H8BrNO3/c1-2-13-8(12)6-4-3-5(9)7(11)10-6/h3-4H,2H2,1H3,(H,10,11) .科学的研究の応用

Synthesis and Pharmacological Studies

Ethyl 5-bromo-3-hydroxypicolinate is utilized in the synthesis of various pharmacologically active compounds. For instance, its derivatives are involved in creating benzo[b]thiophen derivatives with potential pharmacological applications. These derivatives are synthesized through bromination and subsequent reactions with different compounds, demonstrating the versatility of this compound in medicinal chemistry (Chapman et al., 1971).

Role in Organic Synthesis

In organic synthesis, this compound is a key intermediate for various chemical reactions. For example, it is used in the synthesis of trifluoromethylthiazoles, which are subsequently applied to azo dye synthesis. This highlights its role in the development of compounds with industrial and commercial relevance (Tanaka et al., 1991).

Antioxidant Properties

Some studies have focused on the antioxidant properties of derivatives of this compound. Nitrogen-containing bromophenols, which can be derived from similar compounds, have shown potent scavenging activity against radicals, suggesting their potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Application in Drug Synthesis

This compound plays a crucial role in the synthesis of drugs like avibactam, a β-lactamase inhibitor. The synthesis involves a lipase-catalyzed resolution and other steps, demonstrating the compound's significance in the development of clinically relevant drugs (Wang et al., 2017; Wang et al., 2018).

Safety and Hazards

将来の方向性

While specific future directions for Ethyl 5-bromo-3-hydroxypicolinate are not mentioned in the available resources, it’s worth noting that organoboranes and similar compounds are valuable building blocks in organic synthesis . This suggests potential future applications in the synthesis of new chemical compounds.

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that Ethyl 5-bromo-3-hydroxypicolinate may also interact with various biological targets.

Mode of Action

It is known that similar compounds can bind to their targets and induce changes in cellular processes

特性

IUPAC Name |

ethyl 5-bromo-3-hydroxypyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-6(11)3-5(9)4-10-7/h3-4,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUPMMSERLIHCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2374702.png)

![N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2374703.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2374706.png)

![5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2374708.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2374711.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2374712.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2374714.png)

![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)cyclopentanecarboxylate](/img/structure/B2374715.png)

![5-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]oxolan-2-one](/img/structure/B2374724.png)